

The Preclinical Odyssey of GW461484A: A Potent Pyrazolopyridine p38 α Inhibitor

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Compound of Interest

Compound Name: GW461484A

Cat. No.: B15621809

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An In-depth Technical Guide on the History of **GW461484A** as a Human p38 α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history of **GW461484A**, a potent small molecule inhibitor of human p38 α mitogen-activated protein kinase (MAPK). Originally developed by GlaxoSmithKline in the early 2000s as a potential therapeutic for inflammatory diseases, **GW461484A**'s journey provides a compelling case study in drug discovery, from initial hit identification and lead optimization to its eventual repurposing as a valuable research tool in mycology. This document summarizes the key milestones in its development, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Discovery and Rationale: Targeting the p38 α MAPK Pathway

The p38 MAPK signaling cascade is a critical regulator of the cellular response to stress and inflammatory stimuli.[1][2] Activation of p38 α , the most ubiquitously expressed isoform, leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) and interleukin-1 β (IL-1 β), making it a prime target for the development of anti-inflammatory therapeutics.[3] In the late 1990s and early 2000s, significant efforts in the pharmaceutical industry were directed towards the discovery of potent and selective p38 α inhibitors for the treatment of chronic inflammatory conditions like rheumatoid arthritis and psoriasis.[4]

GW461484A emerged from a lead optimization program at GlaxoSmithKline focused on the pyrazolo[1,5-a]pyridine scaffold.^[1] The initial discovery of this class of compounds as p38 inhibitors stemmed from the observation that related structures possessed anti-TNF- α properties.^[1] The development of **GW461484A** was part of a broader effort to improve the in vitro metabolic stability and in vivo pharmacokinetic profiles of this chemical series.^[1]

Biochemical and Cellular Activity

GW461484A demonstrated potent inhibition of the p38 α kinase enzyme. While extensive preclinical data for this specific compound in inflammatory models is not publicly available, its initial characterization established its biochemical potency.

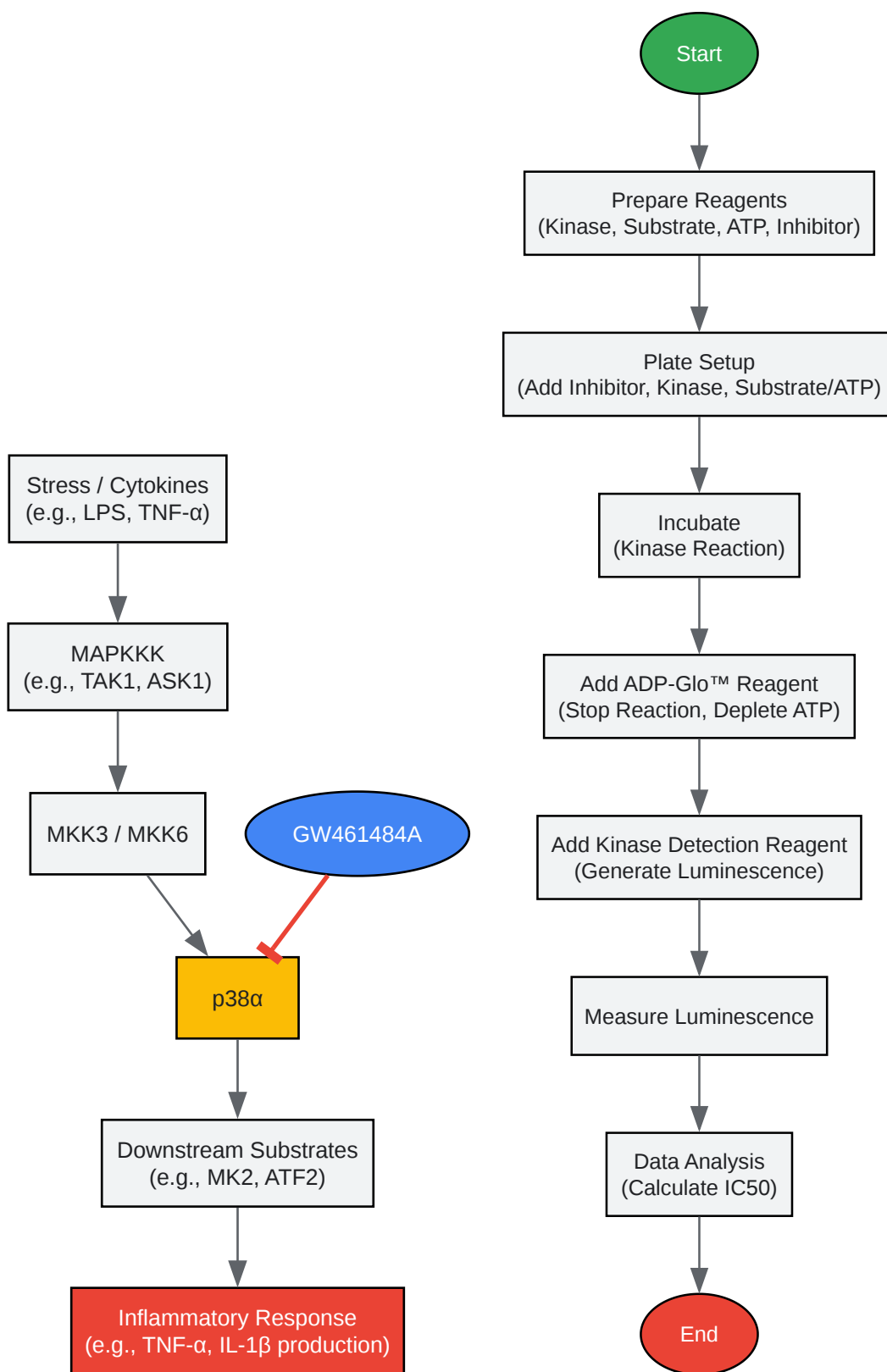
Table 1: In Vitro Potency of **GW461484A** against p38 α

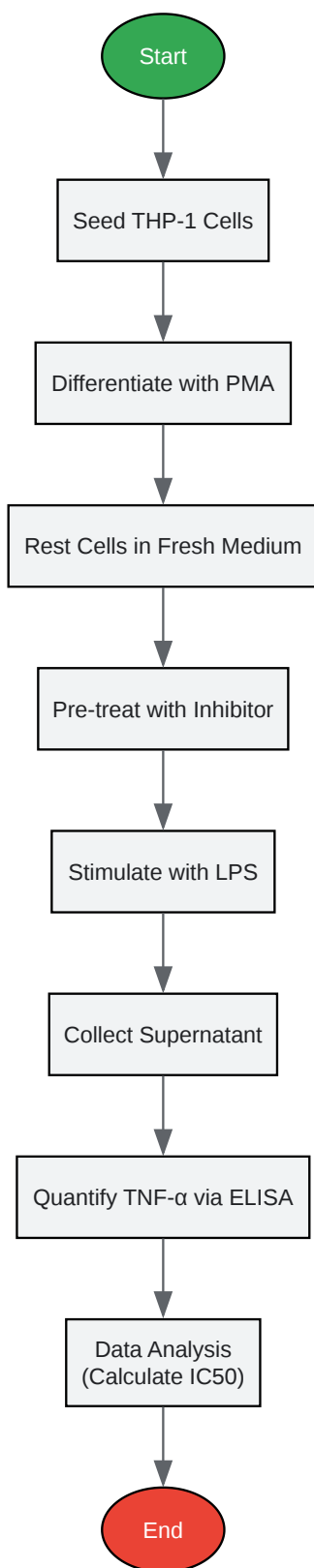
Compound	Target	IC50 (nM)	Reference
GW461484A	p38 α	150	^[1]

Subsequent, more recent studies, in the context of its antifungal activity, have provided further insight into its kinase selectivity. These studies confirmed that **GW461484A** was designed as a selective human p38 α inhibitor and retains this activity.^[5]

Signaling Pathway and Mechanism of Action

GW461484A acts as an ATP-competitive inhibitor of p38 α . It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the inflammatory signaling cascade.





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